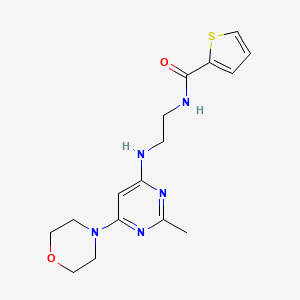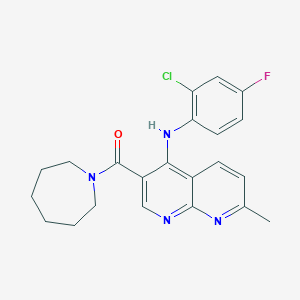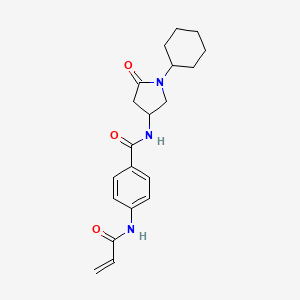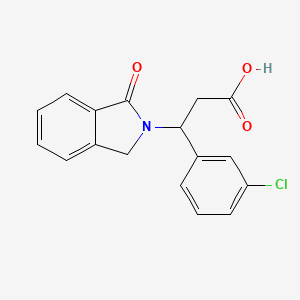
4-(3-Ethoxyphenoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethoxyphenoxy)benzoic acid is a chemical compound with the CAS Number: 777031-99-9 . It has a molecular weight of 258.27 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 4-phenoxybenzoic acid, a similar compound, involves adding a proper amount of diphenyl ether and dichloromethane into the same reactor, then adding an anhydrous aluminum trichloride solution into the reactor . This is followed by stirring, adding acetic anhydride, heating the reactor, and continuously stirring . The pH value of the solution is monitored and adjusted by using hydrochloric acid in the preparation process .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14O4/c1-2-18-13-4-3-5-14 (10-13)19-12-8-6-11 (7-9-12)15 (16)17/h3-10H,2H2,1H3, (H,16,17) . The InChI key is IKYUBEOMRGCAGB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 258.27 .Applications De Recherche Scientifique
Luminescent Properties and Coordination Compounds
Research by Sivakumar et al. (2010) explored the synthesis and crystal structures of lanthanide coordination compounds using derivatives of benzoic acid. This study highlights the impact of substituents on the photophysical properties of these compounds, showing that electron-releasing substituents can enhance luminescence, while electron-withdrawing groups decrease it. This finding is crucial for developing materials with specific luminescent properties for applications in optical devices and sensors (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Catalysis and Chemical Reactions
The work of Hardacre et al. (2004) on the Friedel-Crafts benzoylation of anisole in ionic liquids using zeolites as catalysts demonstrates the potential of using environmentally friendly solvents to increase reaction rates. This study underscores the utility of ionic liquids in catalyzing organic reactions, providing a greener alternative to traditional organic solvents (Hardacre, Katdare, Milroy, Nancarrow, Rooney, & Thompson, 2004).
Antimicrobial Activity
Drăcea et al. (2010) investigated the antimicrobial activity of new thioureides derived from 2-(4-ethyl-phenoxymethyl) benzoic acid. This study reveals the compounds' efficacy against a range of bacteria and fungi, indicating their potential use in developing new antimicrobial agents. Such research is vital for addressing the rising challenge of antibiotic resistance (Drăcea, Babeş, Limban, Delcaru, Chifiriuc, & Israil, 2010).
Green Chemistry and Synthesis
Zhang et al. (2015) described an efficient method for synthesizing 4-methoxybenzophenone using benzoic acid in a green chemistry approach. This highlights the role of catalysts in improving reaction efficiency and selectivity, contributing to more sustainable chemical manufacturing processes (Zhang, Han, Tian, Chen, Wang, Jin, & Bai, 2015).
Safety and Hazards
The safety information for 4-(3-Ethoxyphenoxy)benzoic acid indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Relevant Papers The relevant papers retrieved discuss the synthesis, characterization, and antibiotic photodegradation properties of new coordination polymers . Another paper discusses the synthesis and pharmacological activity of 3-Phenoxybenzoic acid derivatives .
Mécanisme D'action
Target of Action
It’s known that phenolic compounds, which this molecule is a derivative of, have a wide range of biological activities, including antioxidant and antibacterial properties .
Mode of Action
For instance, they can act as antioxidants, neutralizing harmful free radicals, or as antibacterials, disrupting bacterial cell walls .
Biochemical Pathways
The biosynthesis of phenolic compounds like 4-(3-Ethoxyphenoxy)benzoic acid involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of secondary metabolites in plants, including phenolic acids
Pharmacokinetics
Benzoic acid, a related compound, is known to conjugate with glycine in the liver and excreted as hippuric acid . This could potentially provide some insight into the pharmacokinetics of this compound.
Result of Action
Phenolic compounds are known to have a variety of effects at the molecular and cellular level, including antioxidant activity and potential anti-tumor and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of phenolic compounds. Factors such as soil composition, temperature, and microbial activity can affect the degradation and effectiveness of these compounds . .
Propriétés
IUPAC Name |
4-(3-ethoxyphenoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-2-18-13-4-3-5-14(10-13)19-12-8-6-11(7-9-12)15(16)17/h3-10H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYUBEOMRGCAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2504726.png)
![5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504729.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2504731.png)
![4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2504734.png)


![3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2504738.png)
![Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2504740.png)
![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)

![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)

